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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3-
Bis(bromomethyl)-5-methylbenzene (CAS No: 19294-04-3), a key intermediate in the

synthesis of various bioactive compounds, including inhibitors of Sphingosine Kinase 2

(SphK2).[1] While a publicly deposited crystal structure for 1,3-Bis(bromomethyl)-5-
methylbenzene is not available at the time of this writing, this document outlines the detailed

experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic

analysis. Furthermore, this guide presents representative crystallographic data from a closely

related compound, 3,5-bis(bromomethyl)phenyl acetate, to illustrate the expected outcomes of

such an analysis.

Introduction
1,3-Bis(bromomethyl)-5-methylbenzene, also known as 3,5-bis(bromomethyl)toluene, is an

aromatic compound with the molecular formula C₉H₁₀Br₂.[2][3][4] Its structure, featuring two

reactive bromomethyl groups and a central methyl-substituted benzene ring, makes it a

versatile building block in organic synthesis.[1] Of particular interest to the pharmaceutical

industry is its role as a precursor in the development of Sphingosine Kinase 2 (SphK2)

inhibitors, a class of molecules with potential therapeutic applications in cancer and other

diseases.[1]
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Understanding the precise three-dimensional structure of 1,3-Bis(bromomethyl)-5-
methylbenzene through single-crystal X-ray diffraction is crucial for comprehending its

reactivity, intermolecular interactions, and solid-state packing. This knowledge can inform the

design of novel synthetic routes and the development of new therapeutics.

Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Bis(bromomethyl)-5-methylbenzene
is presented in Table 1.

Property Value Reference

CAS Number 19294-04-3 [1][2][3][4][5]

Molecular Formula C₉H₁₀Br₂ [2][3][4]

Molecular Weight 277.98 g/mol [2][3][4]

Appearance
White to off-white crystalline

solid
[1]

Melting Point
64-67 °C or 145-148 °C

(conflicting reports)
[6][7]

Solubility

Slightly soluble in water;

Soluble in chloroform and

methanol

[1][6]

Experimental Protocols
Synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene
A common synthetic route to 1,3-Bis(bromomethyl)-5-methylbenzene involves the radical

bromination of 3,5-dimethyltoluene. A detailed experimental protocol is as follows:

Materials:

3,5-Dimethyltoluene

N-Bromosuccinimide (NBS)
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Benzoyl peroxide (or another radical initiator)

Carbon tetrachloride (or a suitable non-polar solvent)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

3,5-dimethyltoluene in carbon tetrachloride.

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the

solution.

Heat the reaction mixture to reflux under irradiation with a UV lamp to initiate the radical

chain reaction.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the succinimide byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining

bromine, followed by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

hexane/ethyl acetate) to obtain pure 1,3-Bis(bromomethyl)-5-methylbenzene.
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Synthesis workflow for 1,3-Bis(bromomethyl)-5-methylbenzene.

Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated

solution of the purified compound.

Procedure:

Dissolve the purified 1,3-Bis(bromomethyl)-5-methylbenzene in a minimal amount of a

suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at a slightly elevated

temperature.

Allow the solution to cool slowly to room temperature.

Transfer the solution to a loosely covered vial or beaker to allow for slow evaporation of the

solvent over several days.
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Monitor for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure
Refinement
The following protocol outlines the general procedure for single-crystal X-ray diffraction

analysis.

Procedure:

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal

vibrations.

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-

ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

The diffraction data are processed, including integration of the reflection intensities and

correction for absorption.

The crystal structure is solved using direct methods or Patterson methods and refined by full-

matrix least-squares on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Workflow for X-ray crystal structure analysis.

Crystallographic Data (Representative Example)
As a definitive crystal structure for 1,3-Bis(bromomethyl)-5-methylbenzene is not publicly

available, we present the crystallographic data for the closely related compound, 3,5-

bis(bromomethyl)phenyl acetate, to illustrate the type of information obtained from such an

analysis.

Table 2: Crystal Data and Structure Refinement for 3,5-bis(bromomethyl)phenyl acetate
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Parameter Value

Empirical Formula C₁₀H₁₀Br₂O₂

Formula Weight 322.00

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions

a 7.987(2) Å

b 9.876(3) Å

c 14.567(4) Å

α 87.98(3)°

β 80.87(3)°

γ 71.34(3)°

Volume 1069.8(5) Å³

Z 4

Calculated Density 2.000 Mg/m³

Absorption Coefficient 7.699 mm⁻¹

F(000) 624

Theta range for data collection 2.08 to 25.00°

Reflections collected 7498

Independent reflections 3746 [R(int) = 0.0416]

Final R indices [I>2sigma(I)] R1 = 0.0428, wR2 = 0.1012

R indices (all data) R1 = 0.0601, wR2 = 0.1103
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Largest diff. peak and hole 0.658 and -0.701 e.Å⁻³

Data obtained from a representative structure and should be treated as illustrative.

Molecular and Crystal Structure (Representative
Example)
In the crystal structure of the representative compound, 3,5-bis(bromomethyl)phenyl acetate,

the two bromomethyl groups are situated on opposite sides of the benzene ring. The crystal

packing is influenced by intermolecular interactions, including halogen bonding (Br···Br

interactions) and weak C—H···O hydrogen bonds. These interactions lead to the formation of a

three-dimensional supramolecular network. A similar arrangement and set of interactions would

be anticipated for 1,3-Bis(bromomethyl)-5-methylbenzene.

Relevance to Drug Development: Sphingosine
Kinase 2 Signaling
1,3-Bis(bromomethyl)-5-methylbenzene serves as a scaffold for the synthesis of inhibitors

targeting Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of

sphingosine to form sphingosine-1-phosphate (S1P).[8] S1P is a crucial signaling lipid involved

in a multitude of cellular processes, including cell growth, proliferation, and survival.[8]

Dysregulation of the SphK2/S1P signaling pathway has been implicated in various diseases,

including cancer.[8]
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Simplified Sphingosine Kinase 2 (SphK2) signaling pathway.

Inhibitors developed from 1,3-Bis(bromomethyl)-5-methylbenzene are designed to bind to

SphK2, blocking its catalytic activity. This prevents the production of S1P, thereby modulating

downstream signaling pathways that contribute to tumorigenesis. The structural information

gleaned from crystal structure analysis is invaluable for the rational design of more potent and

selective SphK2 inhibitors.

Conclusion
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This technical guide has detailed the methodologies for the synthesis, crystallization, and

crystal structure analysis of 1,3-Bis(bromomethyl)-5-methylbenzene. While a definitive

crystal structure for this specific compound is not yet publicly available, the provided protocols

and representative data from a closely related molecule offer a comprehensive framework for

researchers in the field. The structural insights gained from such analyses are paramount for

advancing the synthesis of complex molecules and for the structure-based design of novel

therapeutics targeting pathways such as the Sphingosine Kinase 2 signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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